molecular formula C8H8N2O2 B12216785 3,4-Dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione CAS No. 5368-43-4

3,4-Dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione

Cat. No.: B12216785
CAS No.: 5368-43-4
M. Wt: 164.16 g/mol
InChI Key: BORDYCDCNXARSZ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N2O2. This compound is part of the pyridopyrazine family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. These intermediates then undergo addition with propargylamine to yield N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) produces the desired pyridopyrazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and alternative catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridopyrazines with diverse functional groups.

Scientific Research Applications

3,4-Dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione involves its interaction with specific molecular targets and pathways. For instance, in the context of Alzheimer’s disease, it acts as a gamma secretase modulator, influencing the cleavage of amyloid precursor protein (APP) and reducing the formation of amyloid-beta plaques . This modulation occurs through binding to the gamma secretase complex, altering its activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione is unique due to its specific structural features and its ability to modulate gamma secretase activity, making it a promising candidate for the treatment of neurodegenerative diseases

Properties

CAS No.

5368-43-4

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione

InChI

InChI=1S/C8H8N2O2/c11-6-1-3-10-4-2-9-8(12)7(10)5-6/h1,3,5H,2,4H2,(H,9,12)

InChI Key

BORDYCDCNXARSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC(=O)C=C2C(=O)N1

solubility

21.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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